molecular formula C10H11NO2 B8681094 4-Acetamido-3-methylbenzaldehyde CAS No. 177478-64-7

4-Acetamido-3-methylbenzaldehyde

Cat. No.: B8681094
CAS No.: 177478-64-7
M. Wt: 177.20 g/mol
InChI Key: RAFCKVCCTRBHKG-UHFFFAOYSA-N
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Description

Contextualization of the Compound within Organic Chemistry

4-Acetamido-3-methylbenzaldehyde is a substituted benzaldehyde (B42025), characterized by a benzene (B151609) ring functionalized with an aldehyde (-CHO) group, an acetamido (-NHCOCH₃) group at the fourth position, and a methyl (-CH₃) group at the third position. The interplay of these functional groups dictates its chemical reactivity and potential for further synthetic transformations. The aldehyde group is a key reactive site, susceptible to nucleophilic attack and oxidation, while the acetamido and methyl groups influence the electronic properties and steric hindrance of the aromatic ring, thereby modulating its reactivity.

Significance as a Synthetic Intermediate and Building Block

The true value of this compound in academic research lies in its role as a synthetic intermediate. Organic building blocks are fundamental to the assembly of more intricate molecular architectures. The presence of multiple functional groups allows for a variety of chemical modifications, making it a valuable precursor for the construction of diverse molecular scaffolds. For instance, the aldehyde functionality can readily participate in reactions such as Wittig olefination, aldol (B89426) condensation, and reductive amination to form new carbon-carbon and carbon-nitrogen bonds, respectively. These reactions are cornerstones of organic synthesis, enabling the elongation of carbon chains and the introduction of nitrogen-containing moieties, which are prevalent in biologically active compounds.

Overview of Major Academic Research Domains

While dedicated research on this compound is still emerging, the structural motifs it contains are of significant interest in several key research areas:

Medicinal Chemistry: The synthesis of novel bioactive compounds is a primary focus of medicinal chemistry. Analogues of this compound, such as other substituted benzaldehydes, have been explored for their potential as enzyme inhibitors. For example, derivatives of 4-(diethylamino)benzaldehyde (B91989) have been investigated as inhibitors of aldehyde dehydrogenases (ALDHs), enzymes that are overexpressed in certain cancer types. nih.govnih.gov The acetamido group, in particular, is a common feature in many pharmaceutical compounds and can contribute to binding interactions with biological targets.

Materials Science: Substituted aromatic compounds are integral to the development of new materials. While direct applications of this compound in materials science are not yet widely documented, its structure suggests potential as a monomer or a precursor for the synthesis of polymers, dyes, or other functional organic materials.

Scope and Objectives of the Research Compendium

This compendium aims to provide a concise and scientifically accurate overview of this compound based on the available academic literature. The objective is to highlight its fundamental chemical properties and its established and potential roles as a synthetic intermediate in various research fields. The content is strictly limited to the chemical nature and synthetic utility of the compound, without delving into aspects beyond this scope.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₁₀H₁₁NO₂
Molar Mass 177.19 g/mol
IUPAC Name This compound

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

177478-64-7

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

N-(4-formyl-2-methylphenyl)acetamide

InChI

InChI=1S/C10H11NO2/c1-7-5-9(6-12)3-4-10(7)11-8(2)13/h3-6H,1-2H3,(H,11,13)

InChI Key

RAFCKVCCTRBHKG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C=O)NC(=O)C

Origin of Product

United States

Chemical Reactivity and Transformation Studies of 4 Acetamido 3 Methylbenzaldehyde

Electrophilic and Nucleophilic Reactions of the Aldehyde Moiety

The aldehyde group, with its electrophilic carbonyl carbon, is the primary site for nucleophilic addition reactions. This reactivity is fundamental to many of the transformations involving 4-Acetamido-3-methylbenzaldehyde.

Condensation reactions are a cornerstone of carbon-carbon bond formation in organic chemistry. nih.gov this compound readily participates in these reactions, particularly the Knoevenagel and Claisen-Schmidt (an Aldol-type) condensations.

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.org This reaction is a modification of the aldol (B89426) condensation. wikipedia.org For this compound, this typically involves reacting it with compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a catalyst such as piperidine (B6355638) or even natural catalysts like lemon juice. wikipedia.orglookchem.com The reaction proceeds through a nucleophilic addition to the aldehyde's carbonyl group, followed by dehydration to yield a more conjugated system. wikipedia.org These reactions are often efficient, with some modern methods using metal-organic frameworks or sonication to achieve high yields in short reaction times under mild conditions. nih.govnih.gov

The Claisen-Schmidt condensation , a type of aldol condensation, occurs between an aldehyde (with no α-hydrogens, like this compound) and a ketone. This reaction is crucial for the synthesis of chalcones (α,β-unsaturated ketones). semanticscholar.orgijres.org In a typical procedure, this compound is reacted with a ketone, such as acetophenone, in the presence of a base like potassium hydroxide (B78521) in an ethanolic solution. semanticscholar.orgijres.org The resulting chalcones are versatile intermediates themselves, often used to synthesize heterocyclic compounds like pyrimidines by subsequent condensation with urea (B33335) or guanidine (B92328) derivatives. semanticscholar.orgnih.govtjpsj.org

Table 1: Examples of Condensation Reactions

Reaction Type Reactant Catalyst/Conditions Product Type
Knoevenagel Malononitrile Lemon Juice / Solvent-free α,β-unsaturated dinitrile
Claisen-Schmidt Acetophenone KOH / Ethanol Chalcone
Chalcone Cyclization Guanidine derivative Piperidine / Dioxane Pyrimidine derivative

The reaction of this compound with primary amines leads to the formation of imines, commonly known as Schiff bases. researchgate.net This condensation reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule. researchgate.net The resulting C=N double bond is characteristic of an imine or Schiff base. researchgate.net

These reactions are typically carried out by refluxing equimolar amounts of the aldehyde and a primary amine in a solvent like ethanol. nih.govresearchgate.net The reaction can be catalyzed by acids or bases. A wide variety of anilines and other primary amines can be used to generate a diverse library of Schiff bases derived from this compound. researchgate.netnih.gov These products are significant in medicinal chemistry and materials science. researchgate.net

Table 2: Synthesis of Schiff Bases

Amine Reactant Solvent Conditions Product
Various Haloanilines Ethanol Reflux 4-{(E)-[(4-aryl)imine]methyl}-2-methoxy-6-nitrophenol derivatives
3-amino-1,2,4-triazole Methanol Sonication (5 min) Triazole-derived Schiff base
Aniline (B41778) Dichloromethane Green Catalyst (Kinnow peel) N-Benzylideneaniline derivative

The aldehyde functional group of this compound can undergo both reduction and oxidation, leading to the corresponding alcohol or carboxylic acid, respectively.

Reduction of the aldehyde to a primary alcohol, (4-acetamido-3-methylphenyl)methanol, can be achieved using various reducing agents. Common laboratory reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion to the carbonyl carbon, which upon workup, yields the alcohol.

Oxidation of the aldehyde group to a carboxylic acid, 4-acetamido-3-methylbenzoic acid, can be accomplished using a range of oxidizing agents. Strong oxidants like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) are effective. Milder, more selective methods, such as using molecular oxygen with a catalyst or hydrogen peroxide, have also been developed for the oxidation of benzaldehydes to benzoic acids, offering greener alternatives. organic-chemistry.org

Reactions Involving the Acetamido Group

The acetamido group (–NHCOCH₃) also offers a site for chemical modification, primarily through hydrolysis of the amide bond or derivatization at the nitrogen atom. chegg.com

The amide bond in the acetamido group can be cleaved through hydrolysis to yield 4-amino-3-methylbenzaldehyde (B13952247) and acetic acid. This reaction, also known as deacetylation, is typically carried out under acidic or basic conditions. nih.govmdpi.com

Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Base-catalyzed hydrolysis proceeds via the attack of a hydroxide ion on the carbonyl carbon. mdpi.com The deacetylation reaction is a key step in converting this compound into other useful derivatives, particularly the corresponding primary amine.

While the nitrogen of the acetamido group is less nucleophilic than a free amine due to the electron-withdrawing effect of the adjacent carbonyl group, it can still undergo certain reactions. Derivatization might include reactions like N-alkylation or N-acylation under specific conditions, although these are less common than reactions at the aldehyde or hydrolysis of the amide. More often, the acetamido group is hydrolyzed to the more reactive amino group, which can then be readily derivatized through a wide array of reactions, such as diazotization followed by Sandmeyer reactions, or further acylation to form different amides.

Aromatic Ring Functionalization and Modifications

The reactivity of the benzene (B151609) ring in this compound is dictated by the electronic and steric effects of its three substituents: the acetamido group (-NHCOCH₃), the methyl group (-CH₃), and the aldehyde group (-CHO).

Acetamido Group: This is a powerful activating group and is ortho, para-directing due to the lone pair of electrons on the nitrogen atom that can be delocalized into the aromatic ring through resonance.

Methyl Group: This is a weakly activating group and is also ortho, para-directing through an inductive effect and hyperconjugation.

Aldehyde Group: This is a deactivating group and is meta-directing because of its electron-withdrawing nature, which pulls electron density out of the ring.

The combined influence of these groups makes the aromatic ring highly activated towards electrophilic attack. The powerful ortho, para-directing ability of the acetamido and methyl groups overrides the deactivating, meta-directing effect of the aldehyde. Therefore, electrophiles are expected to add to the positions ortho and para to the activating groups.

The available positions on the ring are C2, C5, and C6.

C2: Ortho to the acetamido group and adjacent to the methyl group.

C5: Para to the methyl group and meta to the acetamido and aldehyde groups.

C6: Ortho to both the acetamido and methyl groups.

Substitution is strongly favored at the C2 and C6 positions due to the strong activating effects of the adjacent acetamido and methyl groups. However, the C2 position is sterically hindered by the neighboring methyl group. The C6 position is also sterically crowded. The C5 position is less activated but also less sterically hindered.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. rsc.orgmasterorganicchemistry.com The general mechanism involves an initial attack by an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate. researchgate.net This is followed by the loss of a proton to restore aromaticity. rsc.org

While specific studies on this compound are not extensively documented, its reactivity can be predicted based on well-established principles and data from similarly substituted compounds. Typical EAS reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.com

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is typically achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). Given the directing effects of the substituents on this compound, nitration is expected to yield primarily 4-Acetamido-3-methyl-2-nitrobenzaldehyde and 4-Acetamido-3-methyl-6-nitrobenzaldehyde. For instance, the nitration of similarly deactivated systems, such as 1-chloro-4-nitrobenzene, proceeds quantitatively under standard conditions. rsc.org

Halogenation: The introduction of a halogen (e.g., Br, Cl) is typically accomplished using the elemental halogen (Br₂ or Cl₂) with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). For activated rings like this compound, the reaction may proceed without a catalyst. The bromination of 3-methylbenzaldehyde (B113406) is a known procedure, suggesting that halogenation of the target molecule is a feasible transformation for introducing a functional handle for other reactions.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions

ReactionReagentsPredicted Major Product(s)Notes
NitrationHNO₃, H₂SO₄4-Acetamido-3-methyl-2-nitrobenzaldehyde / 4-Acetamido-3-methyl-6-nitrobenzaldehydeReaction proceeds on activated ring; product distribution influenced by steric factors.
BrominationBr₂, FeBr₃ (or no catalyst)4-Acetamido-2-bromo-5-methylbenzaldehydeSubstitution predicted at the sterically accessible and electronically activated C2 position.
ChlorinationCl₂, AlCl₃ (or no catalyst)4-Acetamido-2-chloro-5-methylbenzaldehydeSimilar to bromination, substitution occurs at the most activated, accessible position.

Metal-Catalyzed Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov Reactions like the Suzuki-Miyaura, and Buchwald-Hartwig amination typically require an aryl halide or triflate as a coupling partner. wikipedia.orgwikipedia.org Therefore, this compound would first need to be functionalized, for example, via electrophilic halogenation as described above, to generate a substrate like 4-Acetamido-2-bromo-5-methylbenzaldehyde.

Suzuki-Miyaura Coupling: This reaction couples an organoboron species with an organohalide in the presence of a palladium catalyst and a base to form a C-C bond. wikipedia.orgorganic-chemistry.org A halogenated derivative of this compound could be coupled with various aryl or vinyl boronic acids to synthesize complex biaryl structures. The reaction is known for its high functional group tolerance. libretexts.org

Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl halide and an amine, catalyzed by a palladium complex. wikipedia.orglibretexts.org This method would allow for the introduction of a wide range of primary or secondary amines onto the aromatic ring of a halogenated this compound derivative. The choice of phosphine (B1218219) ligand is crucial for the success of the reaction and depends on the steric and electronic properties of the substrates. acs.orgnih.gov

Table 2: Potential Metal-Catalyzed Coupling Reactions of a Halogenated Derivative

ReactionSubstrate ExampleCoupling PartnerCatalyst System (Example)Product Type
Suzuki-Miyaura Coupling4-Acetamido-2-bromo-5-methylbenzaldehydeArylboronic acid (Ar-B(OH)₂)Pd(PPh₃)₄, Na₂CO₃Biaryl benzaldehyde (B42025) derivative
Buchwald-Hartwig Amination4-Acetamido-2-bromo-5-methylbenzaldehydeSecondary Amine (R₂NH)Pd₂(dba)₃, BINAP, NaOt-BuAryl amine derivative

Mechanistic Investigations and Kinetic Studies

Detailed mechanistic and kinetic studies on this compound are scarce. However, the mechanisms of the reactions it undergoes are well-understood from studies of other aromatic systems.

Electrophilic Aromatic Substitution Mechanism: The regioselectivity of EAS reactions is determined by the stability of the intermediate sigma complex (arenium ion). For this compound, electrophilic attack at the C2 or C6 positions allows for the positive charge of the intermediate to be delocalized onto the nitrogen of the highly activating acetamido group and the carbon bearing the methyl group. This extensive delocalization results in a more stable intermediate compared to attack at the C5 position, thus favoring the formation of ortho products. Theoretical studies, such as density functional theory (DFT) calculations, are often employed to model the potential energy surfaces and predict the regioselectivity of such reactions. xmu.edu.cn

Metal-Catalyzed Coupling Mechanism:

Suzuki Coupling: The catalytic cycle generally involves three main steps: (1) Oxidative Addition of the aryl halide to a Pd(0) catalyst to form a Pd(II) complex; (2) Transmetalation where the organic group from the organoboron reagent is transferred to the palladium complex, and (3) Reductive Elimination of the final product, which regenerates the Pd(0) catalyst. libretexts.org The base plays a crucial role in activating the organoboron species for transmetalation. organic-chemistry.org

Buchwald-Hartwig Amination: The mechanism is similar, beginning with the Oxidative Addition of the aryl halide to the Pd(0) catalyst. libretexts.org This is followed by the coordination of the amine to the palladium center and subsequent deprotonation by a base to form a palladium-amido complex. The cycle concludes with Reductive Elimination of the C-N coupled product and regeneration of the Pd(0) catalyst. wikipedia.org

Advanced Analytical Characterization Techniques in 4 Acetamido 3 Methylbenzaldehyde Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton and carbon atom.

Proton NMR (¹H NMR)

In the ¹H NMR spectrum of 4-Acetamido-3-methylbenzaldehyde, distinct signals are expected for the aldehyde proton, the aromatic protons, the amide proton, and the two methyl groups. The anticipated chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene (B151609) ring. The aldehyde group (-CHO) is strongly de-shielding, while the acetamido group (-NHCOCH₃) is an ortho-, para-director and activating group, and the methyl group (-CH₃) is a weakly activating group.

Expected ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Integration
Aldehyde (-CHO)9.8 - 10.0Singlet (s)1H
Aromatic (H-5)7.8 - 8.0Doublet (d)1H
Aromatic (H-2)7.7 - 7.9Singlet (s) or narrow doublet1H
Aromatic (H-6)7.5 - 7.7Doublet (d)1H
Amide (-NH)7.5 - 9.5Broad Singlet (br s)1H
Aromatic Methyl (-CH₃)2.2 - 2.4Singlet (s)3H
Acetyl Methyl (-COCH₃)2.1 - 2.3Singlet (s)3H

Note: Data is predicted based on known substituent effects and analysis of related compounds like 3-methylbenzaldehyde (B113406) and 4-methylbenzaldehyde (B123495). rsc.orgrsc.orghmdb.canih.gov

Carbon-13 NMR (¹³C NMR)

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Expected ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aldehyde Carbonyl (C=O)190 - 195
Amide Carbonyl (C=O)168 - 172
Aromatic (C-4)140 - 145
Aromatic (C-1)135 - 140
Aromatic (C-3)130 - 135
Aromatic (C-2)125 - 130
Aromatic (C-5)120 - 125
Aromatic (C-6)115 - 120
Acetyl Methyl (-COCH₃)23 - 26
Aromatic Methyl (-CH₃)18 - 22

Note: Data is predicted based on known substituent effects and analysis of related compounds. rsc.orgrsc.orgdocbrown.info

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

2D NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the substitution pattern of the aromatic ring.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a key correlation would be expected between the aromatic protons H-5 and H-6, confirming their ortho relationship. Other weaker, long-range couplings might also be observed. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond couplings). sdsu.educolumbia.edu It would be used to definitively link each proton signal to its corresponding carbon signal, for example, connecting the methyl proton signals to their respective methyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems). sdsu.educolumbia.eduyoutube.com HMBC is invaluable for connecting the different fragments of the molecule. Key expected correlations would include:

The aldehyde proton (H-C=O) to the aromatic carbons C-1, C-2, and C-6.

The aromatic methyl protons (-CH₃) to carbons C-2, C-3, and C-4.

The amide proton (-NH) to C-4 and the amide carbonyl carbon.

The acetyl methyl protons (-COCH₃) to the amide carbonyl carbon.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation or the Raman scattering, which correspond to the molecule's vibrational modes.

Expected Vibrational Frequencies (cm⁻¹):

Functional GroupExpected IR Absorption Range (cm⁻¹)Expected Raman Signal Range (cm⁻¹)
N-H Stretch (Amide)3300 - 3100 (often broad)3300 - 3100
Aromatic C-H Stretch3100 - 30003100 - 3000
Aliphatic C-H Stretch3000 - 28503000 - 2850
Aldehyde C-H Stretch2850 - 2810 and 2750 - 2710Weak
Aldehyde C=O Stretch1710 - 16851710 - 1685
Amide I (C=O Stretch)1680 - 16401680 - 1640
Aromatic C=C Stretch1600 - 14501600 - 1450 (often strong)
Amide II (N-H Bend)1570 - 1515Weak or absent

Note: Data is predicted based on standard functional group absorption regions and data for related molecules like 4-methylbenzaldehyde and 3-methyl-4-anisaldehyde. nist.govnih.govnist.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight and, through fragmentation analysis, offers clues about the molecule's structure.

The nominal molecular weight of this compound (C₁₀H₁₁NO₂) is 177 g/mol . HRMS would provide a highly accurate mass, confirming the elemental composition.

Expected High-Resolution Mass Spectrometry Data:

Ion FormulaCalculated m/z (Da)
[C₁₀H₁₁NO₂ + H]⁺178.0863
[C₁₀H₁₁NO₂ + Na]⁺200.0682

The fragmentation pattern in electron ionization (EI-MS) would likely show several characteristic losses.

Predicted Key Mass Spectrometry Fragments (EI-MS):

m/zPossible Fragment IonDescription
177[C₁₀H₁₁NO₂]⁺˙Molecular Ion (M⁺˙)
176[C₁₀H₁₀NO₂]⁺Loss of H˙ from the aldehyde [M-1]⁺
148[C₉H₁₀NO]⁺Loss of the formyl radical (˙CHO) [M-29]⁺
135[C₈H₉NO]⁺˙Loss of ketene (B1206846) (CH₂=C=O) from M⁺˙
107[C₇H₉N]⁺˙Subsequent loss of CO from the m/z 135 fragment

Note: Fragmentation patterns are predicted based on general principles for aldehydes and amides. libretexts.orgmiamioh.edudocbrown.inforesearchgate.net

X-ray Diffraction (XRD) Studies

For unambiguous proof of structure in the solid state, single-crystal X-ray diffraction is the definitive method. This technique provides precise three-dimensional coordinates of every atom in the crystal lattice. An XRD study of this compound would yield:

Confirmation of Connectivity: It would unequivocally confirm the substitution pattern on the benzene ring.

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles would be determined. This would reveal the planarity of the benzene ring and the conformation of the acetamido and aldehyde groups relative to the ring.

Intermolecular Interactions: It would detail the crystal packing, revealing any intermolecular hydrogen bonds, such as those between the amide N-H donor and a carbonyl oxygen acceptor of a neighboring molecule. Such interactions are critical in understanding the solid-state properties of the compound.

While no specific crystallographic data for this compound was found in the search, studies on similar structures, such as derivatives of 3-amino-4-methylthiophene, demonstrate the power of XRD in confirming stereochemistry and molecular conformation. researchgate.net

Single-Crystal X-ray Diffraction (SCXRD)

Single-Crystal X-ray Diffraction (SCXRD) stands as the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This method involves irradiating a single, high-quality crystal of the compound with a focused X-ray beam. The subsequent diffraction pattern of scattered X-rays is collected and analyzed to build a model of the electron density, which in turn reveals the exact positions of each atom in the crystal lattice.

For a compound like this compound, a successful SCXRD analysis would provide unambiguous proof of its molecular structure. It would yield critical information on bond lengths, bond angles, and torsion angles. Furthermore, SCXRD elucidates the supramolecular arrangement, revealing intermolecular interactions such as hydrogen bonding and π-π stacking, which govern the crystal packing. This detailed structural insight is invaluable for understanding the compound's properties and for computational modeling studies. Although obtaining a suitable single crystal can be a challenge, the definitive structural data it provides is unparalleled.

Illustrative SCXRD Data for a Crystalline Organic Compound

ParameterExample ValueInformation Provided
Crystal SystemMonoclinicThe basic geometric shape of the unit cell.
Space GroupP2₁/cThe symmetry elements within the unit cell.
Unit Cell Dimensionsa = 8.5 Å, b = 12.1 Å, c = 9.3 Å, β = 98.5°The size of the repeating unit in the crystal lattice.
Volume945.8 ųThe volume of the unit cell.
Calculated Density1.35 g/cm³The theoretical density of the crystalline material.
R-factor0.045A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a complementary technique to SCXRD and is used to analyze microcrystalline samples. nih.gov Instead of a single crystal, a bulk powder sample containing numerous tiny crystallites in random orientations is used. The resulting diffraction pattern is a unique "fingerprint" of the crystalline solid.

In the context of this compound research, PXRD is essential for several reasons. It is used to confirm the identity and phase purity of a synthesized batch by comparing its diffraction pattern to a known standard or a pattern calculated from SCXRD data. nih.govresearchgate.net PXRD is also the primary tool for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. nih.gov Different polymorphs can have distinct physical properties, and PXRD allows for their identification and characterization.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC))

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. vanderbilt.edupsu.edu

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. mtoz-biolabs.com For this compound, a TGA scan would reveal its thermal stability and decomposition profile. A stable compound will show a flat TGA curve until the onset of decomposition, at which point a sharp drop in mass occurs. This provides information about the temperature range in which the compound is stable.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference. psu.edumtoz-biolabs.com DSC is used to detect thermal transitions such as melting, crystallization, and glass transitions. dtic.mil A DSC analysis of this compound would show a sharp endothermic peak corresponding to its melting point, providing a precise value for this key physical property. The presence of multiple peaks could indicate impurities or different polymorphic forms.

Combined TGA-DSC analysis offers a comprehensive view of the thermal events, correlating mass loss with thermal transitions. vanderbilt.edumtoz-biolabs.com

Illustrative Thermal Analysis Data for this compound

TechniqueParameter MeasuredTypical ObservationInterpretation
DSCMelting Point (Tₘ)Sharp endothermic peak at 155 °CThe temperature at which the compound transitions from solid to liquid.
TGADecomposition Temperature (Tₔ)Onset of mass loss at 250 °CThe temperature at which the compound begins to chemically decompose.
TGAResidual Mass< 1% at 600 °CIndicates complete decomposition of the organic material.

Electron Microscopy and Elemental Analysis (e.g., Scanning Electron Microscopy (SEM), Energy-Dispersive X-ray Spectroscopy (EDX))

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface of a material. An electron beam is scanned across the sample, and the resulting signals are used to generate images that reveal the morphology, including crystal shape, size, and surface texture. For this compound, SEM would visualize the habit of its crystals, which could be important for understanding its handling and formulation properties.

Energy-Dispersive X-ray Spectroscopy (EDX) , often integrated with SEM, is an elemental analysis technique. The electron beam used in SEM excites atoms in the sample, causing them to emit characteristic X-rays. The energy of these X-rays is specific to each element. EDX analysis of an this compound sample would confirm the presence of carbon, nitrogen, and oxygen and could provide a semi-quantitative analysis of their relative abundance, helping to verify the compound's elemental composition.

Chromatographic Methods for Purity and Analysis (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Thin-Layer Chromatography (TLC))

Chromatographic techniques are indispensable for separating components in a mixture and are widely used to assess the purity of chemical compounds.

Thin-Layer Chromatography (TLC) is a rapid, qualitative method used to monitor the progress of a chemical reaction or to quickly check the purity of a sample. A spot of the compound on a silica (B1680970) plate is developed in a solvent system, and the distance it travels (Rf value) is characteristic of the compound in that system.

High-Performance Liquid Chromatography (HPLC) is a powerful quantitative technique. A solution of the sample is passed through a column packed with a stationary phase under high pressure. The time it takes for the compound to exit the column (retention time) is highly reproducible. By integrating the area of the peak in the resulting chromatogram and comparing it to standards, the purity of this compound can be determined with high accuracy (e.g., >99%).

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. The sample is vaporized and passed through a column. Similar to HPLC, the retention time is used for identification, and the peak area is used for quantification. The choice between HPLC and GC would depend on the volatility and thermal stability of this compound.

Illustrative HPLC Purity Analysis Data

Compound NameRetention Time (min)Peak Area (%)Purity (%)
This compound5.899.799.7%
Impurity A3.20.2N/A
Impurity B7.10.1N/A

Computational and Theoretical Investigations of 4 Acetamido 3 Methylbenzaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the properties of molecules like 4-Acetamido-3-methylbenzaldehyde at the atomic and electronic levels. These computational approaches allow for the detailed analysis of molecular characteristics that can be difficult or impossible to determine experimentally.

While specific, in-depth computational studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of these methods can be applied to predict its behavior based on studies of similar benzaldehyde (B42025) derivatives. researchgate.netresearchgate.net For instance, research on related compounds like 4-hydroxybenzaldehyde (B117250) and 4-(Dimethylamino) Benzaldehyde (DMABA) provides a framework for understanding the expected outcomes of such calculations. researchgate.netconicet.gov.ar

Electronic Structure Analysis

Key aspects of electronic structure analysis include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. researchgate.netmdpi.com A smaller gap suggests that the molecule can be more easily excited, indicating higher reactivity. For this compound, the presence of both electron-donating (acetamido and methyl) and electron-withdrawing (aldehyde) groups would influence these orbital energies.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge delocalization and hyperconjugative interactions within the molecule. conicet.gov.ar This would be particularly useful for understanding the electronic interactions between the benzene (B151609) ring and its substituents in this compound.

Molecular Electrostatic Potential (MEP) Map: An MEP map visually represents the electrostatic potential on the surface of the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netmdpi.com For this compound, the oxygen atom of the aldehyde group would be expected to be an electron-rich site, while the hydrogen atom of the aldehyde group would be electron-poor.

Molecular Geometry Optimization

Molecular geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. conicet.gov.ar For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles.

DFT and ab initio methods are employed to perform these optimizations. conicet.gov.ar The results of these calculations can be compared with experimental data from techniques like X-ray crystallography, if available, to validate the computational model. For instance, studies on similar molecules have shown good agreement between calculated and experimentally determined geometric parameters. conicet.gov.ar

Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties, aiding in the interpretation of experimental spectra.

NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation. Computational methods, particularly DFT, can predict the ¹H and ¹³C NMR chemical shifts of molecules with reasonable accuracy. nih.govoxinst.com The prediction of chemical shifts for this compound would involve calculating the magnetic shielding tensors for each nucleus. These theoretical values can then be correlated with experimental data to aid in the assignment of spectral peaks. epstem.net The accuracy of these predictions can be improved by using appropriate basis sets and considering solvent effects. bohrium.com

Table 1: Predicted ¹³C NMR Chemical Shifts for a Related Compound, 4-Methylbenzaldehyde (B123495)

AtomChemical Shift (ppm)
C1192.05
C2/C6129.86
C3/C5129.72
C4145.58
CH₃21.91

Source: PubChem CID 7725. nih.gov

Vibrational Frequency Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and vibrational modes of a molecule. DFT calculations can be used to compute the vibrational frequencies and intensities of a molecule. conicet.gov.ar This theoretical spectrum can then be compared with experimental IR and Raman spectra to aid in the assignment of vibrational bands. For this compound, this would involve identifying the characteristic stretching and bending frequencies of its functional groups, such as the C=O of the aldehyde and the N-H and C=O of the acetamido group.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model chemical reactions, providing insights into reaction mechanisms and the structures of transient species like transition states. nih.gov For this compound, this could involve modeling its synthesis or its participation in various chemical transformations.

Transition state theory (TST) can be used in conjunction with quantum chemical calculations to determine the energy barriers of reactions. nih.gov By locating the transition state structure on the potential energy surface, the activation energy for a given reaction can be calculated, providing valuable information about the reaction kinetics. For example, in the synthesis of related benzaldehydes, computational modeling has been used to elucidate the reaction pathway. nih.gov

Intermolecular Interactions and Supramolecular Synthon Analysis

The molecular structure of this compound, featuring a hydrogen bond donor (the N-H group of the amide) and two hydrogen bond acceptors (the carbonyl oxygens of the amide and aldehyde groups), predisposes it to forming a variety of intermolecular interactions that dictate its crystal packing and supramolecular architecture. The study of these interactions is crucial for understanding its solid-state properties.

The analysis of crystal structures of related compounds, such as other substituted amides and benzaldehydes, reveals common patterns of non-covalent interactions. nih.govmdpi.comrsc.orgnih.gov The primary interactions expected to govern the crystal structure of this compound include hydrogen bonds and π-π stacking interactions.

Supramolecular Synthons:

In crystal engineering, supramolecular synthons are robust and recurring patterns of intermolecular interactions. For this compound, several key synthons can be anticipated based on its functional groups. The amide group is a particularly strong director of supramolecular assembly.

One of the most common synthons involving secondary amides is the catemer motif, where molecules are linked into chains via N-H···O=C hydrogen bonds. Another possibility is the formation of a dimeric synthon, where two molecules are held together by a pair of N-H···O=C hydrogen bonds. The presence of the aldehyde group introduces further possibilities for hydrogen bonding, potentially leading to more complex networks. The aldehyde oxygen can act as a hydrogen bond acceptor, either from the amide N-H of a neighboring molecule or through weaker C-H···O interactions.

Studies on sulfonamides, which also contain N-H donors and S=O acceptors, have highlighted the competition and hierarchy of different synthons in directing the crystal packing. nih.gov Similarly, in this compound, there would be a hierarchy of interactions, with the strong N-H···O=C hydrogen bond of the amide group likely being the most dominant.

The interplay of these synthons will ultimately determine the final crystal lattice. The methyl group, while primarily contributing to steric effects, can also participate in weaker C-H···π or C-H···O interactions, further stabilizing the crystal packing.

Table of Plausible Supramolecular Synthons for this compound

Synthon DescriptionInteracting GroupsTypical Geometry
Amide CatemerN-H···O=C (amide)Chain formation
Amide DimerN-H···O=C (amide)Centrosymmetric dimer
Amide-Aldehyde ChainN-H···O=C (aldehyde)Head-to-tail chain
C-H···O InteractionsC-H (aromatic/methyl)···O=C (amide/aldehyde)Various
π-π StackingAromatic ringsParallel or T-shaped

This table is generated based on common synthons found in related molecular crystals and represents plausible interaction patterns for this compound.

Quantitative Structure-Property Relationship (QSPR) Studies (for non-biological properties)

Quantitative Structure-Property Relationship (QSPR) models are mathematical relationships that correlate the structural or property descriptors of a compound with its macroscopic properties. unicamp.brresearchgate.net For this compound, QSPR studies could be employed to predict a range of non-biological physicochemical properties, which are important for its synthesis, purification, and formulation.

While specific QSPR models for this compound are not available, studies on substituted benzaldehydes and other aromatic compounds provide a framework for what such models would entail. acs.orgnih.gov For instance, QSPR models have been developed to predict properties like boiling point, solubility, and chromatographic retention times for various classes of organic compounds. numberanalytics.com

Key Descriptors for QSPR Models:

A QSPR study for this compound would involve the calculation of a wide array of molecular descriptors. These descriptors can be categorized as follows:

Constitutional Descriptors: Molecular weight, number of atoms, number of rings, etc.

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

Geometrical Descriptors: Molecular surface area, volume, and other 3D-related parameters.

Quantum Chemical Descriptors: Dipole moment, HOMO/LUMO energies, atomic charges, and electrostatic potential surfaces. These are particularly important for describing the electronic nature of the molecule.

For a substituted benzaldehyde like the title compound, descriptors related to the electronic effects of the substituents (the acetamido and methyl groups) would be crucial. These can be quantified by Hammett constants or through quantum chemical calculations.

Example of a Hypothetical QSPR Application:

A potential QSPR model could predict the lipophilicity (logP) of this compound. Lipophilicity is a critical parameter in many chemical processes. A hypothetical linear QSPR equation might look like:

logP = c₀ + c₁(descriptor 1) + c₂(descriptor 2) + ...

Where the descriptors could include measures of molecular size, polarity, and hydrogen bonding capacity.

Table of Relevant Descriptors for QSPR Studies of this compound

Descriptor ClassExample DescriptorsProperty Influenced
ConstitutionalMolecular WeightBoiling Point, Density
TopologicalWiener Index, Kier & Hall IndicesVarious physical properties
GeometricalMolecular Surface Area, Molecular VolumeSolubility, Reactivity
Quantum ChemicalDipole Moment, HOMO/LUMO Energies, Atomic ChargesPolarity, Reactivity, Spectral Properties

This table is illustrative of the types of descriptors that would be considered in a QSPR study of this compound.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules, including conformational changes. For a flexible molecule like this compound, MD simulations can provide insights into its conformational landscape and the relative stabilities of different conformers.

The primary sources of conformational flexibility in this compound are the rotation around the C-C bond connecting the aldehyde group to the benzene ring and the rotation around the C-N bond of the acetamido group.

Conformational Preferences:

Studies on substituted benzaldehydes have shown that the aldehyde group generally prefers to be coplanar with the benzene ring to maximize π-conjugation. ias.ac.in However, the presence of ortho-substituents can lead to non-planar conformations. In the case of this compound, the methyl group is ortho to the acetamido group but meta to the aldehyde group, so it is less likely to cause significant out-of-plane rotation of the aldehyde.

The orientation of the acetamido group relative to the benzene ring is also of interest. The planarity of this group with the ring would be favored by resonance, but steric hindrance with the adjacent methyl group could lead to a twisted conformation. MD simulations could quantify the rotational energy barrier and the preferred dihedral angle.

Insights from MD Simulations:

An MD simulation of this compound in a solvent, such as water or an organic solvent, would reveal the dynamic interplay between intramolecular and intermolecular forces. The simulations would show how solvent molecules interact with the different functional groups and how these interactions influence the conformational preferences.

For example, the simulations could track the distribution of dihedral angles for the key rotatable bonds over time, allowing for the construction of a potential energy surface and the identification of the most populated conformational states. This information is valuable for understanding how the molecule might interact with other molecules, for instance, in a biological system or during a chemical reaction.

Table of Key Rotatable Bonds and Expected Conformational Features

Rotatable BondDescriptionExpected Low-Energy Conformations
Ar-CHOBond between the benzene ring and the aldehyde groupPlanar or near-planar with the ring
Ar-NHBond between the benzene ring and the amide nitrogenPotential for non-planarity due to steric hindrance with the methyl group
NH-C=OAmide bondTypically trans, but cis conformer is possible

This table summarizes the key conformational aspects of this compound that could be investigated using molecular dynamics simulations.

Applications and Advanced Materials Science Involving 4 Acetamido 3 Methylbenzaldehyde

A Key Organic Building Block in the Synthesis of Complex Molecules

The strategic placement of electron-donating and-withdrawing groups on the aromatic ring of 4-Acetamido-3-methylbenzaldehyde makes it a valuable precursor for the synthesis of a wide array of complex organic molecules. Its aldehyde group serves as a reactive handle for various transformations, while the acetamido and methyl groups influence the reactivity and stereochemistry of these reactions.

Precursor in Heterocyclic Compound Synthesis

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. While direct examples of the use of this compound in the synthesis of all major classes of heterocycles are not extensively documented, its structural motifs are found in precursors for a variety of important heterocyclic scaffolds. The reactivity of substituted benzaldehydes is well-established in the synthesis of quinazolines, pyrimidines, and benzodiazepines, suggesting the potential of this compound in these areas. organic-chemistry.orgresearchgate.netuob.edu.lynih.govnih.govresearchgate.netrsc.orgnih.gov

For instance, the synthesis of quinazolines often involves the condensation of 2-aminobenzaldehydes with various nitrogen-containing reagents. organic-chemistry.org The presence of the acetamido group in this compound could be leveraged, after appropriate functional group manipulation, to participate in such cyclization reactions. Similarly, pyrazolo[3,4-d]pyrimidine derivatives, known for their biological activities, have been synthesized from precursors containing substituted pyrazole (B372694) rings, a structure that could potentially be accessed from this compound. nih.govrsc.org The synthesis of 1,5-benzodiazepines can be achieved through the reaction of o-phenylenediamines with α,β-unsaturated carbonyl compounds, a reaction pathway where a derivative of this compound could serve as a key starting material. nih.govrsc.org

Intermediate in Multi-Component Reaction Cascades

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex products, minimizing waste and simplifying purification processes. The aldehyde functionality of this compound makes it an ideal candidate for participation in several named MCRs.

The Biginelli reaction , a three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) or thiourea, is a classic method for synthesizing dihydropyrimidinones, a class of compounds with significant pharmaceutical applications. wikipedia.orgnih.govyoutube.comjsynthchem.comijarsct.co.in The general mechanism involves the acid-catalyzed condensation of the aldehyde with urea to form an N-acylimine ion, which then reacts with the β-ketoester. Given the wide range of aromatic aldehydes successfully employed in this reaction, it is highly probable that this compound would serve as a competent substrate.

The Ugi reaction is a four-component reaction that brings together an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. wikipedia.orgorganic-chemistry.orgmdpi.comnih.gov This reaction is renowned for its ability to generate a high degree of molecular diversity. The reaction proceeds through the formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide and the carboxylate. The versatility of the Ugi reaction suggests that this compound could be readily incorporated into complex, peptide-like structures.

The Passerini reaction , another important MCR, involves the reaction of an aldehyde, a carboxylic acid, and an isocyanide to yield α-acyloxy carboxamides. wikipedia.orgorganic-chemistry.orgslideshare.netnih.govrsc.org This reaction is believed to proceed through a concerted, non-ionic mechanism. The electrophilic aldehyde component is central to this transformation, and this compound would be expected to participate effectively.

Multicomponent ReactionReactantsProduct Class
Biginelli Reaction Aldehyde, β-Ketoester, Urea/ThioureaDihydropyrimidinones
Ugi Reaction Aldehyde, Amine, Carboxylic Acid, Isocyanideα-Acylamino Amides
Passerini Reaction Aldehyde, Carboxylic Acid, Isocyanideα-Acyloxy Carboxamides

Synthesis of Chiral Building Blocks

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. While no direct studies on the use of this compound for the synthesis of chiral building blocks have been reported, the principles of asymmetric synthesis using related benzaldehyde (B42025) derivatives provide a strong indication of its potential. The acetamido and methyl groups in the ortho and meta positions to the aldehyde can exert steric and electronic influences that could be exploited in stereoselective transformations. For instance, the use of chiral catalysts or auxiliaries in reactions involving the aldehyde group could lead to the formation of chiral alcohols, amines, or other valuable intermediates with high enantiomeric purity.

Contributions to Advanced Functional Materials

The field of materials science increasingly relies on the design and synthesis of organic molecules with specific solid-state properties. The structural features of this compound, particularly its ability to participate in hydrogen bonding and π-π stacking interactions, make it a promising candidate for the development of advanced functional materials.

Crystal Engineering and Solid-State Design

Crystal engineering focuses on understanding and controlling the assembly of molecules in the solid state to create materials with desired properties. The acetamido group in this compound is a strong hydrogen bond donor and acceptor, capable of forming robust intermolecular interactions that can guide the formation of specific crystal packing arrangements.

Polymorphism , the ability of a compound to exist in multiple crystalline forms, can have a profound impact on the physical properties of a material, including its solubility, melting point, and stability. While no specific studies on the polymorphism of this compound have been published, the phenomenon is common among substituted benzamides. mdpi.com The interplay of hydrogen bonding from the acetamido group and other intermolecular forces could lead to the existence of different polymorphic forms of this compound, each with unique characteristics.

Rational Design of Multi-Component Crystals

The rational design of multi-component crystals, such as co-crystals and salts, is a key strategy in crystal engineering to modify the physicochemical properties of solid-state materials. researchgate.netrjptonline.org This approach is particularly relevant in the pharmaceutical industry for enhancing the solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs). researchgate.netrjptonline.org The formation of these crystals relies on predictable non-covalent interactions, like hydrogen bonds, between the API and a co-former. nih.govnih.gov

The design process for multi-component crystals often involves computational and experimental screening methods. nih.gov Computational tools can predict the likelihood of co-crystal formation by analyzing molecular complementarity and hydrogen bond propensity. nih.gov Factors such as the similarity in molecular shape and polarity between the components are considered crucial for successful co-crystallization. nih.gov Experimental techniques, including high-throughput screening, are then used to validate the computational predictions and to explore different stoichiometric ratios. nih.gov

While direct studies on the use of this compound in the rational design of multi-component crystals are not extensively documented in the provided search results, the principles of crystal engineering suggest its potential as a co-former. Its acetamido group can act as both a hydrogen bond donor and acceptor, and the aldehyde group can also participate in hydrogen bonding. This functionality makes it a candidate for forming stable multi-component crystals with other molecules.

Mechanical Properties of Crystalline Materials

The mechanical properties of crystalline materials, including their elasticity and hardness, are intrinsically linked to their internal crystal structure. The arrangement of molecules and the intermolecular forces within the crystal lattice dictate how the material will respond to external stress. The study of these properties is fundamental to understanding the behavior of materials in various applications.

Alterations in the crystal structure, such as those achieved through the formation of multi-component crystals, can significantly impact the mechanical properties of a material. nih.gov By modifying the packing of molecules within the crystal, it is possible to tune properties like tabletability and compressibility, which are critical in pharmaceutical manufacturing. nih.gov

Specific research on the mechanical properties of crystals containing this compound is not detailed in the provided search results. However, it is understood that incorporating this molecule into a multi-component crystal would alter the intermolecular interactions and packing, thereby influencing its mechanical characteristics.

Polymer Chemistry and Polymer Precursors

Polymers are large molecules composed of repeating structural units, and their synthesis often involves the use of smaller molecules known as precursors or monomers. The properties of a polymer are determined by the nature of its constituent monomers and the way they are linked together.

The provided search results indicate that biopolymers like starch are being investigated for creating bionanocomposites. nih.gov These materials can serve as supports for catalysts used in various chemical reactions. nih.gov While there is no direct mention of this compound as a polymer precursor in the search results, its functional groups suggest potential for use in polymerization reactions. The aldehyde group could participate in condensation reactions, and the acetamido group could be modified to introduce other reactive sites.

Dye and Pigment Chemistry

Azo dyes represent a significant class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–). jbiochemtech.comunb.carasayanjournal.co.in These dyes are widely used in the textile, leather, and cosmetic industries due to their versatility, ease of synthesis, and wide range of achievable colors. jbiochemtech.comsphinxsai.com The synthesis of azo dyes typically involves a two-step process: the diazotization of a primary aromatic amine, followed by a coupling reaction with a suitable coupling component, often a phenol (B47542) or another aromatic amine. unb.casphinxsai.com

This compound can serve as a precursor in the synthesis of azo dyes. For instance, it can be nitrated and then hydrolyzed to produce 4-amino-3-nitrobenzaldehyde (B1281796), which is a key intermediate for certain disperse dyes. iosrjournals.org The presence of substituents on the aromatic rings of the diazo and coupling components influences the color and properties of the resulting dye. jbiochemtech.comiosrjournals.org

Reactants for Azo Dye Synthesis Resulting Dye Characteristics Reference
Diazotized 4-amino-3-nitrobenzaldehyde and 1-naphtholLight orange color iosrjournals.org
Diazotized 4-amino-3-nitrobenzaldehyde and 2-naphtholDark red color iosrjournals.org
Diazotized 3-amino-4-methyl-benzoic acid and various naphtholsSeries of new azo acidic dyes rasayanjournal.co.in

The dyeing performance of these compounds, including their fastness properties on different fabrics, is a critical aspect of their application. jbiochemtech.comsphinxsai.com

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

The quest for more efficient and environmentally friendly methods to synthesize 4-Acetamido-3-methylbenzaldehyde and other substituted benzaldehydes is a primary focus of ongoing research. Traditional methods often involve multiple steps, harsh reaction conditions, and the use of hazardous reagents. osaka-u.ac.jp To address these limitations, researchers are exploring novel synthetic strategies that align with the principles of green chemistry.

One promising approach involves the development of one-pot synthesis procedures. These methods aim to combine multiple reaction steps into a single vessel, reducing waste, saving time, and minimizing the need for costly purification of intermediates. liberty.eduacs.orgrug.nl For instance, a two-step, one-pot reduction/cross-coupling procedure has been developed for functionalized benzaldehydes, showcasing a faster and more efficient pathway. acs.orgrug.nlacs.org Another innovative strategy employs tandem reactions, which also eliminate the need for intermediate purification, leading to a more streamlined and economical synthesis. liberty.edu

Furthermore, the use of alternative and greener reagents and catalysts is a critical aspect of sustainable synthesis. Research is underway to replace toxic chemicals with safer alternatives and to utilize catalytic processes that minimize waste. irjponline.org For example, the direct synthesis of p-methyl benzaldehyde (B42025) from acetaldehyde (B116499) using an organic amine catalyst represents a greener alternative to conventional industrial processes that produce significant pollutants. nih.govnih.gov The use of biocatalysis, employing enzymes to carry out specific chemical transformations, is another area of active investigation, offering the potential for highly selective and environmentally benign syntheses. mt.com

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations

While the fundamental reactivity of the aldehyde and acetamido groups in this compound is well-understood, there remains a vast potential for discovering new reactivity patterns and chemical transformations. The interplay between the electron-donating acetamido group and the electron-withdrawing aldehyde group, along with the steric influence of the methyl group, creates a unique electronic and steric environment that could lead to novel and unexpected chemical behaviors.

Future research will likely focus on exploring the reactions of this compound with a wider range of reagents and under various reaction conditions. This could involve investigating its participation in multicomponent reactions, cycloadditions, and novel C-H activation strategies. The aldehyde functional group, in particular, is a versatile handle for a multitude of transformations, including its conversion to other functional groups or its use in the construction of complex molecular architectures. acs.orgresearchgate.net For example, the synthesis of chalcones, which are precursors to flavonoids with a range of biological activities, often involves the reaction of substituted benzaldehydes with acetophenones. nih.gov

The development of novel catalytic systems will also be crucial in unlocking new reactivity. This includes the design of catalysts that can selectively activate specific bonds within the molecule, enabling transformations that are not possible with traditional methods. The study of substituted benzaldehydes in phase transfer catalyzed oxidation reactions has already shown promising results, yielding benzoic acid derivatives with high efficiency. chemijournal.com

Integration into Advanced Automated Synthesis Platforms

The integration of this compound and its derivatives into advanced automated synthesis platforms represents a significant leap forward in chemical research and development. researchgate.net Automated systems offer the ability to perform numerous reactions in parallel, rapidly screen for optimal reaction conditions, and generate libraries of new compounds with high speed and efficiency. sigmaaldrich.comchemspeed.com

These platforms, often referred to as "chemputers," can automate the entire synthesis workflow, from reagent dispensing and reaction monitoring to product purification and analysis. researchgate.netnih.gov This not only accelerates the pace of discovery but also improves the reproducibility and reliability of experimental results. nih.gov For instance, automated systems can perform complex multi-step reactions, which would be time-consuming and labor-intensive to carry out manually. researchgate.netnih.gov

The development of user-friendly interfaces and software, including those powered by large language models (LLMs), is making these advanced platforms more accessible to a broader range of chemists, eliminating the need for extensive coding skills. nih.gov The application of these automated systems to the synthesis of this compound derivatives could significantly expedite the discovery of new materials and molecules with desired properties.

Computational Design and Predictive Modeling for New Material Development

Computational chemistry and predictive modeling are becoming indispensable tools in the design and development of new materials. anl.gov By simulating the properties and behavior of molecules at the atomic level, researchers can predict the characteristics of new materials before they are synthesized in the lab, saving significant time and resources. researchgate.netresearchgate.net

In the context of this compound, computational methods can be used to predict how modifications to its chemical structure will affect its electronic, optical, and mechanical properties. This information can then be used to design new molecules with specific functionalities. For example, quantitative structure-property relationship (QSPR) models can be developed to predict the chemical shifts in NMR spectra or the toxicity of substituted benzaldehydes. researchgate.netnih.gov

Machine learning algorithms are also being increasingly applied to materials discovery. anl.gov These algorithms can be trained on large datasets of known materials to identify patterns and make predictions about the properties of new, undiscovered materials. plos.org This data-driven approach has the potential to dramatically accelerate the discovery of novel materials derived from this compound for a wide range of applications.

Green Chemistry Innovations for Industrial Implementation and Sustainability

The principles of green chemistry are not only guiding academic research but are also driving innovation in the chemical industry. irjponline.orgresearchgate.net The goal is to develop manufacturing processes that are more sustainable, generating less waste and using fewer hazardous substances. gcande.org The industrial production of benzaldehyde and its derivatives is increasingly being scrutinized for its environmental impact. marketresearchintellect.com

Future research in this area will focus on developing and scaling up green synthetic routes for this compound that are economically viable for industrial production. This includes the use of renewable feedstocks, the development of highly efficient catalytic processes, and the implementation of technologies like reactive distillation that combine reaction and separation into a single unit, improving efficiency and reducing energy consumption. acs.orgresearchgate.net For instance, researchers have explored the synthesis of natural benzaldehyde using a reactive distillation process, which offers a more sustainable alternative to traditional methods. acs.orgresearchgate.net

The development of bio-based benzaldehyde from renewable resources is another key area of focus, aiming to reduce the reliance on petrochemical feedstocks and lower the carbon footprint of the chemical industry. marketresearchintellect.com The successful implementation of these green chemistry innovations will be crucial for ensuring the long-term sustainability of the chemical industry and minimizing its impact on the environment. osaka-u.ac.jp

Q & A

Q. What are the optimal synthetic routes for 4-Acetamido-3-methylbenzaldehyde in academic research?

  • Methodological Answer : Retrosynthetic analysis using AI-driven tools (e.g., Template_relevance models) can predict feasible routes by prioritizing precursors with high plausibility scores (>0.01) . One-step synthesis strategies are preferred for efficiency, leveraging databases like PISTACHIO and REAXYS to identify direct coupling reactions between acetamide derivatives and methyl-substituted benzaldehydes. For example, bromomethyl intermediates (e.g., 4-(Bromomethyl)benzaldehyde) may serve as key precursors for nucleophilic substitution reactions with acetamide groups .
Key Parameters for Synthesis Planning
Precursor scoring: Relevance Heuristic
Top-N results to graph: 6
Model: Template_relevance (multi-database)
Minimal plausibility threshold: 0.01

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Spectroscopy : High-resolution NMR (¹H/¹³C) is critical for confirming the acetamido (-NHCOCH₃) and aldehyde (-CHO) functional groups. IR spectroscopy can validate hydrogen bonding interactions (e.g., N-H stretching at ~3300 cm⁻¹) .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves spatial conformation, particularly the dihedral angle between the acetamido and methylbenzaldehyde moieties. Hydrogen-bonding networks (e.g., N-H···O=C) should be analyzed using software like OLEX2 .

Q. How should researchers handle solubility challenges for this compound in aqueous media?

  • Methodological Answer : Co-solvent systems (e.g., DMSO-water or ethanol-water mixtures) improve solubility. Computational tools like ACD/Labs Percepta Platform predict logP values to guide solvent selection. For instance, analogs like 4-Hydroxybenzaldehyde exhibit solubility of 8.45 mg/mL in water at 25°C, suggesting similar optimization strategies .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in predicted vs. observed reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations compare frontier molecular orbitals (HOMO/LUMO) to explain discrepancies in electrophilic substitution patterns. For example, methyl and acetamido groups may exhibit competing steric and electronic effects, altering regioselectivity in cross-coupling reactions. Lattice energy calculations (via CRYSTAL17) further validate crystallographic data .

Q. What experimental design principles mitigate toxicity risks during this compound handling?

  • Methodological Answer :
  • Safety Protocols : Immediate eye flushing (15 minutes with water) and skin decontamination (soap/water for 15 minutes) are mandatory due to unstudied toxicological profiles .
  • In Silico Toxicology : Tools like ProTox-II predict LD₅₀ values and hepatotoxicity risks, guiding PPE selection (e.g., nitrile gloves, fume hoods) .

Q. How do steric and electronic effects of the 3-methyl group influence the aldehyde’s reactivity in multi-step syntheses?

  • Methodological Answer : Steric hindrance from the 3-methyl group reduces nucleophilic attack at the aldehyde position, favoring alternative pathways like Ullmann coupling. Comparative studies with 4-Hydroxy-3-methylbenzaldehyde show methyl groups increase activation energy by 10-15 kJ/mol in condensation reactions .
Reactivity Comparison
Substituent
3-Methyl
4-Hydroxy

Q. What strategies reconcile discrepancies in purity assessments of this compound batches?

  • Methodological Answer : Orthogonal analytical methods (HPLC, GC-MS) cross-validate purity. For example, USP-grade 4-Ethylbenzaldehyde requires ≥98% assay via hydroxylamine titration, a method adaptable to acetamido analogs . Impurity profiling (e.g., LC-TOF/MS) identifies byproducts like oxidized acetamido derivatives .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of this compound under acidic conditions?

  • Methodological Answer : Controlled stability studies (pH 1–6, 25–60°C) with kinetic monitoring (UV-Vis at λ=280 nm) quantify degradation rates. Contradictions often arise from solvent polarity differences; acetonitrile stabilizes the aldehyde group better than methanol .

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